(2Z)-2-[(Anthracen-9-yl)imino]-3-propyl-1,3-thiazolidin-4-one
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Overview
Description
(2Z)-2-[(Anthracen-9-yl)imino]-3-propyl-1,3-thiazolidin-4-one is a complex organic compound that features a thiazolidinone ring fused with an anthracene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-[(Anthracen-9-yl)imino]-3-propyl-1,3-thiazolidin-4-one typically involves the condensation of anthracene-9-carbaldehyde with 3-propyl-1,3-thiazolidin-4-one in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-[(Anthracen-9-yl)imino]-3-propyl-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the imino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated imino groups.
Substitution: Substituted derivatives with new functional groups replacing the imino group.
Scientific Research Applications
(2Z)-2-[(Anthracen-9-yl)imino]-3-propyl-1,3-thiazolidin-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to the presence of the anthracene moiety.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of (2Z)-2-[(Anthracen-9-yl)imino]-3-propyl-1,3-thiazolidin-4-one is not fully understood. it is believed to interact with specific molecular targets through its imino and thiazolidinone functional groups. These interactions may involve binding to enzymes or receptors, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
(2Z)-2-[(Phenyl)imino]-3-propyl-1,3-thiazolidin-4-one: Similar structure but with a phenyl group instead of an anthracene moiety.
(2Z)-2-[(Naphthalen-1-yl)imino]-3-propyl-1,3-thiazolidin-4-one: Similar structure but with a naphthalene group instead of an anthracene moiety.
Uniqueness
The presence of the anthracene moiety in (2Z)-2-[(Anthracen-9-yl)imino]-3-propyl-1,3-thiazolidin-4-one imparts unique photophysical properties, making it particularly useful in applications requiring fluorescence or electronic properties.
Properties
CAS No. |
663603-74-5 |
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Molecular Formula |
C20H18N2OS |
Molecular Weight |
334.4 g/mol |
IUPAC Name |
2-anthracen-9-ylimino-3-propyl-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C20H18N2OS/c1-2-11-22-18(23)13-24-20(22)21-19-16-9-5-3-7-14(16)12-15-8-4-6-10-17(15)19/h3-10,12H,2,11,13H2,1H3 |
InChI Key |
HTWKSWDUZMALOH-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=O)CSC1=NC2=C3C=CC=CC3=CC4=CC=CC=C42 |
Origin of Product |
United States |
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